Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol . This compound is characterized by the presence of an amino group, a difluoromethyl group, and a cyclohexane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate reagents to introduce the amino and difluoromethyl groups.
Reaction Conditions: The reaction conditions often involve the use of anhydrous solvents such as dimethylformamide (DMF) and catalysts like sodium hydride.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4.
Scientific Research Applications
Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino and difluoromethyl groups allows it to form specific interactions with these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activities and modulation of receptor functions .
Comparison with Similar Compounds
Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexane ring structure but differ in the functional groups attached.
Amino acid derivatives: Compounds with amino groups and carboxylate groups, which may have similar reactivity but different biological activities.
Fluorinated compounds: Molecules containing fluorine atoms, which often exhibit unique chemical and biological properties due to the presence of fluorine.
Properties
IUPAC Name |
methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-14-8(13)9(12)4-2-6(3-5-9)7(10)11/h6-7H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLBKDJRKSYLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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